molecular formula C11H15NO B3255244 6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol CAS No. 252005-94-0

6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B3255244
CAS No.: 252005-94-0
M. Wt: 177.24 g/mol
InChI Key: JLXSVICIDAARHB-UHFFFAOYSA-N
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Description

6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C11H15NO. This compound is part of the indene family, which is known for its diverse biological and chemical properties. The structure of this compound includes an indene backbone with an amino group and a hydroxyl group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the reaction of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one with an appropriate amine source. One common method is the reduction of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one using a reducing agent such as sodium borohydride in the presence of an amine like ammonia or an alkylamine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or continuous flow synthesis. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in various industries .

Chemical Reactions Analysis

Types of Reactions

6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to remove the hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in redox reactions. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both an amino and a hydroxyl group on the indene backbone. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .

Properties

IUPAC Name

6-amino-3,3-dimethyl-1,2-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5,10,13H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXSVICIDAARHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C1C=CC(=C2)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101249630
Record name 6-Amino-2,3-dihydro-3,3-dimethyl-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252005-94-0
Record name 6-Amino-2,3-dihydro-3,3-dimethyl-1H-inden-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252005-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2,3-dihydro-3,3-dimethyl-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101249630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 2
6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 3
6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 4
6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 5
6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
Reactant of Route 6
6-amino-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol

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